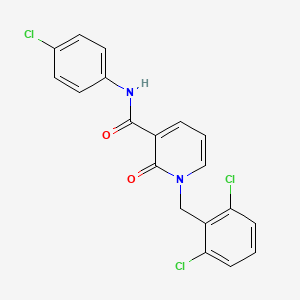
N-(4-chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H13Cl3N2O2 and its molecular weight is 407.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electronic Properties and Interaction Landscapes
Research has investigated the electronic properties and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides, focusing on their physicochemical characteristics and structural similarities to other compounds. This includes the analysis of hydrogen bonding modes, molecular planarity influenced by intramolecular interactions, and the prediction of melting temperatures based on lattice energy and molecular symmetry. Such studies provide foundational knowledge for understanding how these compounds interact within biological systems or when used in material science applications (Gallagher et al., 2022).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of new compounds incorporating the N-(4-chlorophenyl)pyridinecarboxamide structure have been a significant area of research. This includes the development of aromatic polyamides for enhanced thermal stability and solubility, which could have applications in material science and engineering (Choi & Jung, 2004). Furthermore, studies have explored the synthesis of novel 1,2,3,4-tetrahydropyrimidine derivatives and their potential as biological agents, highlighting the versatility of the core structure in the development of compounds with targeted activities (Akbari et al., 2008).
Potential Biological Activities
Research into the potential biological activities of compounds related to N-(4-chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has included the evaluation of antimicrobial and antioxidant properties. For instance, the synthesis and antimicrobial evaluation of new pyrimidines and condensed pyrimidines demonstrate the ongoing exploration of these compounds for therapeutic applications (Abdelghani et al., 2017). Additionally, the synthesis of novel 1,4-dihydropyridines and their evaluation for antibacterial and antioxidant activities further indicate the potential of these compounds in the development of new drugs or therapeutic agents (Ghorbani‐Vaghei et al., 2016).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2/c20-12-6-8-13(9-7-12)23-18(25)14-3-2-10-24(19(14)26)11-15-16(21)4-1-5-17(15)22/h1-10H,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMQREMRICNWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide](/img/structure/B2968261.png)
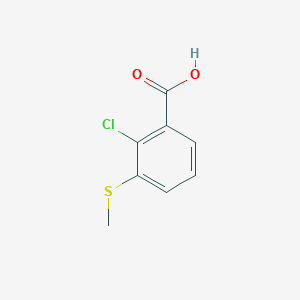

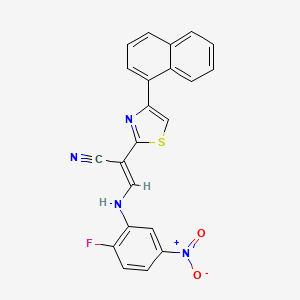

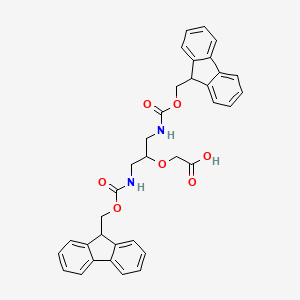

![N-Cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2968275.png)
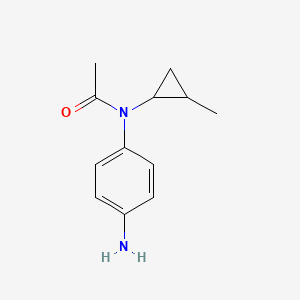
![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2968277.png)
![N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2968280.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2968281.png)
![Octahydropyrido[2,1-c]morpholine-6,8-dione](/img/structure/B2968282.png)
